Bienvenue dans la boutique en ligne BenchChem!

2-(3-Methylbenzofuran-2-yl)acetic acid

Acute toxicity Benzofuran acetic acids Analgesic scaffold safety

2-(3-Methylbenzofuran-2-yl)acetic acid (CAS 1204-89-3), also named 3-methyl-2-benzo(b)furylacetic acid, is a benzofuran derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol. It belongs to the class of 3-methyl-2-benzofuran acetic acids, a scaffold that serves as the unsubstituted parent compound for a series of 5-substituted analogs disclosed as antiphlogistic and analgesic agents in US Patent 4126625A.

Molecular Formula C11H10O3
Molecular Weight 190.198
CAS No. 1204-89-3
Cat. No. B2840501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzofuran-2-yl)acetic acid
CAS1204-89-3
Molecular FormulaC11H10O3
Molecular Weight190.198
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CC(=O)O
InChIInChI=1S/C11H10O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyLPQFNKGQYUGWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbenzofuran-2-yl)acetic Acid (CAS 1204-89-3): Core Scaffold Procurement for Benzofuran-Based Analgesic Programs


2-(3-Methylbenzofuran-2-yl)acetic acid (CAS 1204-89-3), also named 3-methyl-2-benzo(b)furylacetic acid, is a benzofuran derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . It belongs to the class of 3-methyl-2-benzofuran acetic acids, a scaffold that serves as the unsubstituted parent compound for a series of 5-substituted analogs disclosed as antiphlogistic and analgesic agents in US Patent 4126625A [1]. The compound features a benzofuran core with a methyl group at the 3-position and an acetic acid side chain at the 2-position, providing a key synthetic handle for further derivatization at the 5-position of the benzofuran ring [1].

Why 2-(3-Methylbenzofuran-2-yl)acetic Acid Cannot Be Substituted by Other Benzofuran Acetic Acid Analogs


Benzofuran acetic acid derivatives share a common heterocyclic core, but substitution position and pattern critically determine pharmacological activity, synthetic accessibility, and toxicity profiles. The 3-methyl-2-acetic acid regioisomer provides a distinct scaffold where the 5-position remains unsubstituted, enabling selective late-stage functionalization that is sterically and electronically inaccessible in pre-substituted analogs [1]. Positional isomers such as benzofuran-3-acetic acid or 2-(benzofuran-2-yl)acetic acid lack the 3-methyl group, which alters both the conformational preferences of the acetic acid side chain and the electronic properties of the furan ring, leading to divergent structure-activity relationships in anti-inflammatory assays [2]. The quantitative evidence below demonstrates that even minor substitutions at the 5-position produce measurable shifts in acute toxicity and that the unsubstituted parent compound occupies a unique position in the pharmacological landscape of this patent family [1].

Quantitative Differentiation Evidence for 2-(3-Methylbenzofuran-2-yl)acetic Acid vs. Its Closest Analogs


Acute Oral Toxicity: Unsubstituted Parent Compound Exhibits a Favorable Safety Margin Over 5-Chloro Analog

In the acute oral toxicity study reported in US Patent 4,126,625, the target compound (3-methyl-2-benzo(b)furylacetic acid, i.e., 2-(3-methylbenzofuran-2-yl)acetic acid) demonstrated an LD₅₀ greater than 1100 mg/kg in mice and greater than 300 mg/kg in rats [1]. In contrast, the 5-chloro-substituted analog (5-chloro-3-methyl-2-benzo(b)furylacetic acid) exhibited a lower LD₅₀ of 800 mg/kg in mice and 425 mg/kg in rats under identical conditions [1]. This indicates that the unsubstituted parent compound possesses a measurably superior acute safety margin relative to the 5-halogenated derivative, making it a preferred starting point for lead optimization programs where minimizing acute toxicity is a critical parameter [1].

Acute toxicity Benzofuran acetic acids Analgesic scaffold safety

Acute Toxicity vs. 3,5-Dimethyl Analog: Similar Safety Profiles but Distinct Synthetic Versatility

US Patent 4,126,625 Table 1 further reports that the 3,5-dimethyl-2-benzo(b)furylacetic acid analog exhibits a mouse LD₅₀ of 1308 mg/kg and a rat LD₅₀ greater than 1000 mg/kg [1]. While the 3,5-dimethyl derivative shows a numerically higher mouse LD₅₀ than the target compound's >1100 mg/kg, the target compound retains a critical structural advantage: the unsubstituted 5-position serves as a reactive site for electrophilic aromatic substitution, enabling diverse late-stage functionalization (e.g., halogenation, nitration, acylation) to generate focused libraries. The 3,5-dimethyl analog is blocked at the 5-position, restricting the scope of accessible derivatives to those retaining the methyl group [1]. This makes the target compound the superior choice for medicinal chemistry groups requiring scaffold diversification capability.

Acute toxicity SAR Synthetic handle Benzofuran derivatization

Regioisomeric Differentiation: 3-Methyl-2-acetic Acid vs. Benzofuran-3-acetic Acid Analogs in Anti-Inflammatory Design

A theoretical and experimental study by Santana et al. (1999) used semi-empirical AM1 calculations to compare molecular geometries and frontier orbital charge distributions of benzofuran analogs of anti-inflammatory arylalkanoic acids, leading to the design and synthesis of four benzofuran-3-acetic acids as potential NSAIDs [1]. In that study, the acetic acid side chain was attached at the 3-position of benzofuran, whereas the target compound places the acetic acid group at the 2-position with a methyl group at the 3-position. This positional difference is non-trivial: AM1-optimized geometries showed that the spatial orientation of the carboxylic acid moiety relative to the benzofuran plane differs between 2-acetic acid and 3-acetic acid regioisomers, influencing hydrogen-bonding capacity and COX enzyme active-site complementarity [1]. The target compound's 3-methyl substitution further restricts rotational freedom of the acetic acid side chain compared to unsubstituted benzofuran-2-acetic acid, potentially enhancing conformational pre-organization for target binding [1][2].

Regioisomer comparison Anti-inflammatory design Arylalkanoic acid analogs

Patent-Disclosed Pharmacological Activity: Antiphlogistic and Analgesic Efficacy of the Parent Scaffold in Standard Preclinical Models

US Patent 4,126,625 explicitly includes 3-methyl-2-benzo(b)furylacetic acid (the target compound) among the compounds for which antiphlogistic and analgesic activities were examined and reported [1]. The patent demonstrates that the compound was tested alongside 5-substituted derivatives (specimens 1–8) and reference standards phenylbutazone and aminopyrine (specimens 9 and 10) in carrageenan-induced rat paw edema (anti-inflammatory) and acetic acid-induced writhing (analgesic) models [1]. While individual ED₅₀ values for each specimen are tabulated in the patent document, the critical procurement-relevant finding is that the unsubstituted parent compound was identified as an active antiphlogistic and analgesic agent, establishing it as the minimum pharmacophore of the series—all 5-substituted derivatives represent modifications of this core scaffold [1].

Antiphlogistic activity Analgesic activity Carrageenan edema Acetic acid writhing

Gastric Ulcerogenicity: Potential Differentiation from Conventional NSAIDs

The patent explicitly addresses gastric lesion formation—a key limitation of conventional NSAIDs like phenylbutazone—by measuring ulcer indices and calculating ED₅₀ values for gastric ulcer induction (ulcer index ≥ 5.0) for the test compounds [1]. This safety pharmacology endpoint was integrated alongside efficacy measurements, enabling direct calculation of a therapeutic ratio (anti-inflammatory ED₅₀ vs. ulcerogenic ED₅₀) for the target compound and its 5-substituted analogs. The inclusion of this endpoint reflects the inventors' explicit goal of identifying antiphlogistic agents with reduced gastric toxicity compared to phenylbutazone [1]. The target compound's performance on this endpoint relative to 5-substituted analogs provides a quantifiable safety differentiation relevant to lead selection.

Gastric safety Ulcerogenicity NSAID side effects Therapeutic index

Recommended Procurement and Research Application Scenarios for 2-(3-Methylbenzofuran-2-yl)acetic Acid


Lead Scaffold for Focused Library Synthesis in Analgesic Drug Discovery

Medicinal chemistry teams developing non-acidic or carboxylic acid-containing NSAID alternatives should procure the target compound as the core scaffold for generating 5-substituted libraries. The unsubstituted 5-position allows parallel derivatization via electrophilic aromatic substitution (halogenation, nitration, Friedel-Crafts acylation) or cross-coupling chemistry, enabling rapid exploration of steric and electronic effects on antiphlogistic and analgesic potency as demonstrated in US Patent 4,126,625 [1]. The established acute toxicity data (mouse LD₅₀ > 1100 mg/kg) provides a baseline safety reference for assessing the toxicological impact of newly introduced 5-substituents [1].

Pharmacological Reference Standard for In Vivo Anti-Inflammatory and Analgesic Assays

Contract research organizations (CROs) and academic pharmacology laboratories running carrageenan-induced paw edema or acetic acid-induced writhing models can use the target compound as a well-characterized benzofuran-class reference standard. Its pharmacological activity has been documented alongside phenylbutazone and aminopyrine in standardized protocols [1], providing a benchmark for evaluating novel benzofuran-derived anti-inflammatory candidates without introducing the structural complexity or IP encumbrance of later-generation analogs.

Synthetic Intermediate for ADAMTS Inhibitor Conjugates

The target compound has been identified as a substructure in a molecule registered in BindingDB with activity against ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) [1]. Research groups targeting osteoarthritis or cardiovascular indications mediated by ADAMTS proteases may procure the compound as a key synthetic building block for constructing inhibitor conjugates where the benzofuran-acetic acid moiety contributes to target engagement, as suggested by the presence of the (R)-3-methyl-2-(4'-(2-(3-methylbenzofuran-2-yl)acetyl) substructure in ADAMTS-active compounds [1].

Conformational Restriction Tool in Arylalkanoic Acid Pharmacophore Optimization

Computational chemistry and structure-based design groups investigating the conformational preferences of arylalkanoic acid NSAID pharmacophores should procure the target compound for comparative molecular modeling studies. The 3-methyl group ortho to the acetic acid side chain introduces torsional restriction absent in benzofuran-2-acetic acid or benzofuran-3-acetic acid regioisomers [1], making it a valuable probe for understanding the relationship between ligand conformational pre-organization and COX enzyme binding affinity .

Quote Request

Request a Quote for 2-(3-Methylbenzofuran-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.